Bromisoval

Pharmacology Sedative-Hypnotics Toxicology

Bromisoval (bromovalerylurea) is a bromoureide-class sedative-hypnotic differentiated by its unique enantioselective glutathione-dependent metabolism, exhibiting a 12-fold clearance difference between R- and S-enantiomers. With a distinct pharmacological profile (ISD50: 0.35 mmol/kg; LD50: 3.25 mmol/kg) relative to carbromal and a shorter therapeutic index than modern alternatives, it serves as an irreplaceable model substrate for IVIVE validation and GABA-A SAR studies. Sourced as JP18-grade crystalline powder, it is ideal for pre-formulation investigations (44 mg/mL DMSO solubility) and forensic analytical method development.

Molecular Formula C6H11BrN2O2
Molecular Weight 223.07 g/mol
CAS No. 66101-52-8
Cat. No. B7769688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromisoval
CAS66101-52-8
Molecular FormulaC6H11BrN2O2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=O)N)Br
InChIInChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)
InChIKeyCMCCHHWTTBEZNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromisoval 496-67-3 Procurement Guide: Properties, Specifications, and Regulatory Profile


Bromisoval (CAS 496-67-3; 66101-52-8 may be a less common variant identifier), also referred to as bromovalerylurea, is a bromoureide-class sedative-hypnotic agent [1]. It is a white to off-white crystalline powder with a molecular weight of 223.07 g/mol [2]. Bromisoval is very slightly soluble in water but soluble in ethanol, ether, and chloroform; its LogP is approximately 1.69, indicating moderate lipophilicity [3]. It is classified under ATC code N05CM03 and is listed in the Japanese Pharmacopoeia (JP18) [4].

Bromisoval vs. Alternative Sedative-Hypnotics: Critical Differentiation Points


Despite sharing a common mechanism of action (GABA-A positive allosteric modulation), bromisoval cannot be considered a generic substitute for other sedative-hypnotics. Its pharmacological profile, metabolism, and toxicological risk differ significantly from structurally similar bromoureides (e.g., carbromal) and modern alternatives (e.g., benzodiazepines). Key differentiators include a unique stereoselective glutathione-dependent metabolism pathway that dictates its in vivo clearance rate, a narrower therapeutic index relative to carbromal, and a distinct pharmacokinetic profile defined by rapid onset and short duration of action. The following evidence quantitatively establishes these points, providing the necessary data for informed scientific selection and procurement.

Quantitative Evidence for Bromisoval Differentiation: Head-to-Head Data


Comparative CNS Depressant Potency vs. Carbromal and Chloro Analogues in Mice

In a direct head-to-head comparison of central nervous system depressant effects, bromisoval and carbromal were tested in mice via intraperitoneal injection. Bromisoval exhibited an ISD50 (median incapacitating dose) of 0.35 mmol/kg, while carbromal was more potent with an ISD50 of approximately 0.25 mmol/kg . However, the acute toxicity (LD50) for bromisoval was 3.25 mmol/kg, compared to 2.5 mmol/kg for carbromal, resulting in a therapeutic index (LD50/ISD50) of 9.3 for bromisoval versus 10.0 for carbromal . This indicates that while carbromal is more potent, bromisoval may have a comparable safety margin. The chloro analogue of bromisoval demonstrated reduced potency but a significantly wider margin between central depressant and lethal doses, making it the safest among the tested compounds .

Pharmacology Sedative-Hypnotics Toxicology

Human Pharmacokinetics: Enantioselective Glutathione Conjugation and Clearance

In a clinical study with 12 healthy male volunteers, the pharmacokinetics of racemic bromisovalum (600 mg oral dose) revealed pronounced stereoselectivity in elimination. The plasma clearance of R-bromisovalum was 9.3 ± 3.7 L/min, approximately 12 times higher than the clearance of S-bromisovalum, which was 0.78 ± 0.38 L/min [1]. This stereoselective clearance is directly attributed to differential glutathione conjugation, with the R-enantiomer being preferentially metabolized. Urinary excretion of the corresponding mercapturate metabolites confirmed this: 26 ± 4% of the dose was excreted as the R-enantiomer-derived mercapturate, versus only 8 ± 3% for the S-enantiomer-derived mercapturate [2]. This metabolism was independent of glutathione S-transferase class Mu phenotype.

Pharmacokinetics Drug Metabolism Stereoselectivity

Analytical Detectability: HPLC Quantification in Cosmetic Matrices

A validated HPLC-DAD-ELSD method for the simultaneous determination of bromisoval, carbromal, and carisoprodol in cosmetic matrices demonstrated excellent sensitivity and precision. For bromisoval and carbromal, the limit of quantitation (LOQ) was established at 5 mg/kg, with average recoveries ranging from 90.7% to 100.5% and relative standard deviations (RSDs) less than 5.8% [1]. This method, published in 2021, provides a robust, contemporary analytical workflow for detecting and quantifying bromisoval, distinct from older, less sensitive techniques [2].

Analytical Chemistry Forensic Toxicology Method Validation

Physicochemical Properties: Solubility Profile for Formulation Considerations

Bromisoval's solubility profile is a key determinant of its formulation and bioavailability. It exhibits very low aqueous solubility but is soluble in organic solvents. Specifically, its solubility in DMSO is 44 mg/mL (197.24 mM) at 25°C . This is a critical parameter for preparing stock solutions for in vitro assays. In contrast, its solubility in ethanol is reported to be less than 1 mg/mL [1]. For in vivo oral administration, a homogeneous suspension can be prepared using CMC-Na at a concentration of ≥5 mg/mL .

Pharmaceutics Pre-formulation Solubility

Strategic Application Scenarios for Bromisoval (496-67-3) in Research and Development


Pharmacological Research on Stereoselective Drug Metabolism

Bromisoval serves as a classic model substrate for studying stereoselective glutathione conjugation in vivo. Its well-characterized enantioselective pharmacokinetics (12-fold difference in clearance between R- and S-enantiomers) make it an ideal tool for investigating the role of glutathione S-transferases in drug metabolism and for validating in vitro-in vivo extrapolation (IVIVE) models of clearance [1].

Comparative Pharmacology Studies of Bromoureide Sedative-Hypnotics

Given its quantifiably distinct potency (ISD50: 0.35 mmol/kg) and toxicity (LD50: 3.25 mmol/kg) profile relative to carbromal, bromisoval is a critical comparator compound for studies aiming to elucidate structure-activity relationships (SAR) within the bromoureide class or to investigate the therapeutic index of sedative-hypnotics .

Analytical Method Development and Validation for Forensic and Regulatory Applications

Bromisoval's inclusion in validated HPLC methods with an LOQ of 5 mg/kg in complex matrices like cosmetics makes it a relevant target analyte for developing and validating analytical methods. Its distinct chromatographic and mass spectrometric properties are essential for forensic toxicology, doping control, and ensuring regulatory compliance in consumer products [2].

Pre-formulation and Formulation Development Studies

The quantitative solubility data (e.g., 44 mg/mL in DMSO) are essential for pre-formulation studies. Researchers can use this data to design appropriate vehicles for in vitro assays (e.g., using DMSO) and to explore formulation strategies (e.g., suspensions with CMC-Na) for in vivo oral administration, optimizing bioavailability and stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromisoval

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.